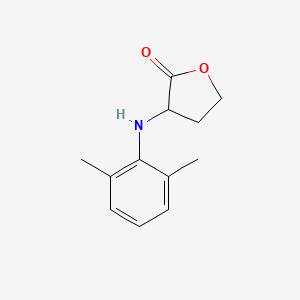
3-(2,6-Dimethylanilino)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylanilino)oxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-lactone) backbone substituted at the 3-position with a 2,6-dimethylanilino group. For instance, N-[3-(2,6-Dimethylanilino)-1-methylbut-2-enylidene]-2,6-dimethylanilinium chloride (a protonated β-diketimine salt) adopts a W-shaped conformation stabilized by intramolecular N–H⋯Cl hydrogen bonds and π–π interactions between aromatic rings . This suggests that this compound may exhibit similar conformational flexibility and supramolecular stabilization mechanisms, depending on substituent effects and protonation states.
Comparison with Similar Compounds
Structural and Conformational Comparisons
β-Diketimine Derivatives
The title compound shares structural motifs with β-diketimines, which are known for their U-shaped or W-shaped conformations. Key comparisons include:
*Inferred from protonated analogs in . The 2,6-dimethylphenyl group balances steric bulk and π–π stacking efficiency, enabling closer aromatic ring separation (~4.298 Å in related salts) compared to phenyl or mesityl derivatives.
Oxolan-2-one Derivatives
Comparisons with other oxolan-2-one analogs reveal substituent-driven differences in molecular weight, polarity, and hydrogen-bonding capacity:
| Compound | Substituent | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2,6-dimethylanilino | C₁₃H₁₅NO₂ | 217.26 | Lactone, aromatic amine |
| 3-[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one | 2-hydroxyphenylmethyl | C₁₁H₁₃NO₃ | 207.23 | Lactone, phenolic –OH |
| 3-(Cyclohexylamino)oxolan-2-one | Cyclohexyl | C₁₀H₁₇NO₂ | 183.25 | Lactone, aliphatic amine |
- Polarity and Solubility : The 2-hydroxyphenyl derivative () exhibits higher polarity due to the –OH group, enhancing water solubility compared to the hydrophobic cyclohexyl analog () .
- Hydrogen Bonding: The title compound’s 2,6-dimethylanilino group lacks strong H-bond donors (unlike the –OH in ), but its aromatic amine may participate in weaker N–H⋯O interactions with the lactone oxygen.
Crystallographic and Supramolecular Behavior
- Conformational Stability : Protonated β-diketimines (e.g., the chloride salt in ) adopt W-shaped conformations stabilized by intra-ionic N–H⋯Cl bonds. Neutral analogs (like the title compound) may favor U-shaped conformations unless protonated or engaged in intermolecular H-bonding.
- Steric Effects : The 2,6-dimethyl substituents reduce steric hindrance compared to mesityl groups, allowing tighter π–π stacking (4.298 Å vs. 4.881 Å in mesityl derivatives) .
Properties
CAS No. |
58810-61-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(2,6-dimethylanilino)oxolan-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8-4-3-5-9(2)11(8)13-10-6-7-15-12(10)14/h3-5,10,13H,6-7H2,1-2H3 |
InChI Key |
QNCHSVFDXFQFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2CCOC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














